molecular formula C4H8N2O2S2 B1620047 Acetamide, 2,2'-dithiodi- CAS No. 64057-55-2

Acetamide, 2,2'-dithiodi-

Cat. No.: B1620047
CAS No.: 64057-55-2
M. Wt: 180.3 g/mol
InChI Key: WFVWTLVPOUCKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2,2'-dithiodi- is a useful research compound. Its molecular formula is C4H8N2O2S2 and its molecular weight is 180.3 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, 2,2'-dithiodi- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, 2,2'-dithiodi- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2,2'-dithiodi- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2'-dithiodiacetamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Derivatives like 2,2′-dithiobis(N-(fluorophenyl)acetamide) are synthesized via oxidative coupling of thiol-containing precursors or nucleophilic substitution reactions. Optimization involves controlling reaction temperature (e.g., 60–80°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of coupling agents (e.g., iodine or H₂O₂). Post-synthesis, column chromatography or recrystallization is used for purification . Reaction progress is monitored via TLC or HPLC.

Q. What analytical techniques are recommended for assessing the purity of 2,2'-dithiodiacetamide in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For structural confirmation, use NMR (¹H/¹³C) to verify disulfide bonds and acetamide moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and bond parameters, as demonstrated for structurally related acetamides .

Q. What safety precautions are critical when handling 2,2'-dithiodiacetamide in laboratory settings?

  • Methodological Answer : Refer to GHS guidelines for disulfide compounds: use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizing agents (risk of exothermic decomposition). Store in airtight containers at 2–8°C, and dispose of waste via neutralization (e.g., with 10% sodium bicarbonate) .

Q. How can researchers determine the octanol-water partition coefficient (log D) for 2,2'-dithiodiacetamide?

  • Methodological Answer : Use the shake-flask method: dissolve the compound in a pre-saturated octanol-water system, equilibrate for 24 hours at 25°C, and quantify concentrations via UV spectroscopy. For hydrophilic analogs (e.g., acetamide log POW = -1.16), adjust pH to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of 2,2'-dithiodiacetamide derivatives for biological applications?

  • Methodological Answer : Systematically modify substituents on the phenyl ring (e.g., fluorine at ortho/meta positions) and evaluate inhibitory activity via enzyme assays. For example, fluorinated derivatives showed 32–355× higher potency against urease than acetohydroxamic acid . Use molecular docking to correlate substituent effects with binding affinity to target proteins.

Q. What crystallographic techniques are employed to determine the molecular structure of 2,2'-dithiodiacetamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond lengths and angles. For analogs like N-(2,4,6-trimethylphenyl)acetamide, space group assignments (e.g., monoclinic P2₁/c) and hydrogen-bonding networks are analyzed using software like SHELX or OLEX2 . Compare with DFT-calculated geometries to validate experimental data.

Q. What methodological considerations are essential when evaluating 2,2'-dithiodiacetamide derivatives as enzyme inhibitors?

  • Methodological Answer : Use enzyme kinetics (e.g., Michaelis-Menten plots) to determine IC₅₀ values. For urease inhibition, pre-incubate the enzyme with test compounds at 37°C and measure ammonia release via indophenol assay. Validate reversibility via dialysis experiments and assess cytotoxicity in parallel (e.g., MTT assay on mammalian cells) .

Q. How can the chemical stability of 2,2'-dithiodiacetamide be assessed under varying experimental conditions?

  • Methodological Answer : Perform accelerated stability studies: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., thiols or sulfonic acids). Stability in buffer systems (pH 2–12) over 72 hours reveals pH-dependent hydrolysis pathways .

Properties

CAS No.

64057-55-2

Molecular Formula

C4H8N2O2S2

Molecular Weight

180.3 g/mol

IUPAC Name

2-[(2-amino-2-oxoethyl)disulfanyl]acetamide

InChI

InChI=1S/C4H8N2O2S2/c5-3(7)1-9-10-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)

InChI Key

WFVWTLVPOUCKBR-UHFFFAOYSA-N

SMILES

C(C(=O)N)SSCC(=O)N

Canonical SMILES

C(C(=O)N)SSCC(=O)N

Key on ui other cas no.

64057-55-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.